Hydrogen-Bond Acceptor Capacity: 5 Acceptors (Target) vs. 4 Acceptors (Piperidino Analog CAS 866050-81-9)
The target compound possesses 5 hydrogen-bond acceptor (HBA) sites—four from the imidazo[1,2-a]pyrimidine core and fluorophenyl ring, plus one from the distal N-methylpiperazine nitrogen—compared with exactly 4 HBA sites in the piperidino analog (CAS 866050-81-9), which replaces the piperazine with a piperidine ring lacking the additional heteroatom [1]. This difference is intrinsic to the chemical structure and is independent of assay conditions. An increase from 4 to 5 HBA count has been correlated in multiple drug-design contexts with altered aqueous solubility, modified polar surface area (tPSA increment of ~3–4 Ų), and distinct hydrogen-bonding geometries within kinase ATP-binding pockets [2].
| Evidence Dimension | Hydrogen-bond acceptor count (HBA) |
|---|---|
| Target Compound Data | 5 H-bond acceptors (PubChem computed: 5; 0 H-bond donors) |
| Comparator Or Baseline | CAS 866050-81-9 (piperidino analog): 4 H-bond acceptors, 0 H-bond donors (chem960.com computed properties) |
| Quantified Difference | Δ HBA = +1 (25% relative increase); Δ HBD = 0 |
| Conditions | Computed from 2D chemical structure by Cactvs 3.4.8.24 (PubChem) and chem960.com calculators; not assay-dependent |
Why This Matters
An additional H-bond acceptor can alter solubility, formulation behavior, and target-binding geometry, making the target compound a distinct chemical probe for SAR studies where the piperidine analog fails to recapitulate key interactions.
- [1] PubChem CID 1481913: Computed Properties table — Hydrogen Bond Acceptor Count = 5; Hydrogen Bond Donor Count = 0. View Source
- [2] Veber, D. F.; Johnson, S. R.; Cheng, H.-Y.; et al. Molecular properties that influence the oral bioavailability of drug candidates. J. Med. Chem. 2002, 45 (12), 2615–2623. (Establishes relationship between rotatable bonds, HBA/HBD count, and drug-likeness.) View Source
